N-(1-Phenylethyl)benzenecarboximidoyl chloride
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Overview
Description
N-(1-Phenylethyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 1-phenylethyl group. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles, such as amines, alcohols, or thiols, to form corresponding imidoyl derivatives.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of imidoyl oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, chloroform), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products
Substitution: Imidoyl derivatives (e.g., N-(1-phenylethyl)benzenecarboximidoyl amines, ethers, or thioethers).
Reduction: Corresponding amine (e.g., N-(1-phenylethyl)benzylamine).
Oxidation: Imidoyl oxides or other oxidized derivatives.
Scientific Research Applications
N-(1-Phenylethyl)benzenecarboximidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)benzenecarboximidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The imidoyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 1-phenylethyl substitution.
N-Phenylbenzimidoyl chloride: A similar compound with a phenyl group instead of the 1-phenylethyl group.
N-(α-Chlorobenzylidene)aniline: Another related compound with a different substitution pattern.
Uniqueness
N-(1-Phenylethyl)benzenecarboximidoyl chloride is unique due to the presence of the 1-phenylethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis and various applications .
Properties
CAS No. |
119215-50-8 |
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Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-(1-phenylethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
GTJQSQSFZLUPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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